Purine-2-sulfonamide Purine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 88511-79-9
VCID: VC17572751
InChI: InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10)
SMILES:
Molecular Formula: C5H5N5O2S
Molecular Weight: 199.19 g/mol

Purine-2-sulfonamide

CAS No.: 88511-79-9

Cat. No.: VC17572751

Molecular Formula: C5H5N5O2S

Molecular Weight: 199.19 g/mol

* For research use only. Not for human or veterinary use.

Purine-2-sulfonamide - 88511-79-9

Specification

CAS No. 88511-79-9
Molecular Formula C5H5N5O2S
Molecular Weight 199.19 g/mol
IUPAC Name 7H-purine-2-sulfonamide
Standard InChI InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10)
Standard InChI Key RNEYXABXOHUZGF-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2

Introduction

Structural and Chemical Identity of Purine-2-sulfonamide

Molecular Architecture

Purine-2-sulfonamide consists of a purine heterocycle fused with a sulfonamide group (-SO2_2NH2_2) at position 2. The purine scaffold comprises two aromatic rings: a pyrimidine ring fused to an imidazole ring. Key structural features include:

  • Sulfonamide Group: Enhances lipophilicity and enables hydrogen bonding with biological targets.

  • Nitrogen-rich Core: The purine system provides multiple sites for electrophilic and nucleophilic substitutions, facilitating derivatization .

The IUPAC name for the compound is 7H-purine-2-sulfonamide, and its SMILES representation is C1=NC2=C(N1)C(=NC(=N2)S(=O)(=O)N)\text{C1=NC2=C(N1)C(=NC(=N2)S(=O)(=O)N)} .

Table 1: Comparative Structural Features of Purine-2-sulfonamide and Its Chlorinated Derivative

PropertyPurine-2-sulfonamide6-Chloro-7H-purine-2-sulfonamide
CAS Number88511-79-989284-35-5
Molecular FormulaC5H5N5O2S\text{C}_5\text{H}_5\text{N}_5\text{O}_2\text{S}C5H4ClN5O2S\text{C}_5\text{H}_4\text{ClN}_5\text{O}_2\text{S}
Molecular Weight199.19 g/mol233.64 g/mol
Key SubstituentSulfonamide (-SO2_2NH2_2)Chlorine at position 6
BioactivityAntibacterial, antiviralEnhanced reactivity

Synthesis and Industrial Production

Laboratory-scale Synthesis

The synthesis of Purine-2-sulfonamide typically involves the reaction of purine derivatives with sulfonyl chlorides. A standard protocol includes:

  • Reaction Conditions:

    • Substrate: 7H-purine-2-sulfonyl chloride.

    • Nucleophile: Dimethylamine or ammonia.

    • Solvent: Dichloromethane or acetonitrile.

    • Base: Triethylamine or pyridine to neutralize HCl byproducts.

    • Temperature: Room temperature (20–25°C).

    • Duration: 4–6 hours.

  • Purification:

    • Recrystallization from ethanol/water mixtures.

    • Chromatography using polar eluents (e.g., ethyl acetate/toluene).

Industrial Manufacturing

Industrial processes employ continuous flow reactors to optimize yield and purity. Key considerations include:

  • Automation: Ensures consistent reagent mixing and temperature control.

  • Waste Minimization: Recycling solvents and unreacted starting materials.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The purine ring undergoes chlorination at position 6 using reagents like POCl3_3, yielding 6-chloro derivatives with enhanced electronic properties .

Sulfonamide Group Reactivity

  • Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF forms N-alkylated derivatives, improving membrane permeability.

  • Hydrolysis: Under acidic conditions (HCl, reflux), the sulfonamide group cleaves to generate purine-2-sulfonic acid.

Table 2: Representative Reactions of Purine-2-sulfonamide

Reaction TypeReagents/ConditionsProductApplication
N-AlkylationMeI, NaH/DMF, 60°CN-Methylpurine-2-sulfonamideEnhanced lipophilicity
ChlorinationPOCl3_3, 80°C6-Chloro-7H-purine-2-sulfonamideAntiviral agents
Acidic HydrolysisHCl, H2_2O, refluxPurine-2-sulfonic acidDegradation studies

Mechanism of Biological Action

Purine-2-sulfonamide inhibits bacterial dihydropteroate synthetase (DHPS), an enzyme critical for folate biosynthesis. By competitively binding to the DHPS active site, it blocks the conversion of p-aminobenzoic acid (PABA) to dihydropteroate, disrupting nucleotide synthesis and leading to bacteriostatic effects. This mechanism parallels that of classical sulfonamide antibiotics but with enhanced affinity due to the purine scaffold .

Applications in Medicinal Chemistry

Antibacterial Agents

Derivatives of Purine-2-sulfonamide exhibit broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL.

Antiviral Research

The chlorinated analogue (6-chloro-7H-purine-2-sulfonamide) demonstrates inhibitory activity against viral polymerases, making it a candidate for RNA virus therapeutics .

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